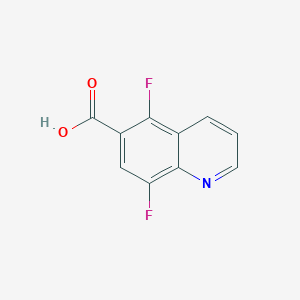

5,8-Difluoroquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5F2NO2 |

|---|---|

Molecular Weight |

209.15 g/mol |

IUPAC Name |

5,8-difluoroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4H,(H,14,15) |

InChI Key |

BEBRGGIXCIIDIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2N=C1)F)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Difluoroquinoline 6 Carboxylic Acid and Derivatives

Retrosynthetic Analysis of the 5,8-Difluoroquinoline-6-carboxylic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several plausible disconnection points, guiding the design of a forward synthesis.

The most logical primary disconnection is the C6-carboxyl bond, leading to the intermediate 5,8-difluoroquinoline (B175250) . This simplifies the target by removing the carboxylic acid moiety, which can often be introduced in a later step or carried through the synthesis from a suitable precursor.

A subsequent key disconnection involves the pyridine (B92270) ring of the quinoline (B57606) system. Classic quinoline syntheses, such as the Gould-Jacobs reaction, suggest a disconnection that breaks the N1-C2 and C4-C4a bonds. This approach reveals two key building blocks: a substituted aniline (B41778) and a three-carbon component. In this case, the analysis points to 2,5-difluoroaniline (B146615) and a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate (EMME) . This strategy is particularly powerful as the malonate component provides the necessary carbon atoms to form the C2, C3, and C4 positions of the quinoline ring, with an ester group at C3 that serves as a direct precursor to the desired carboxylic acid after cyclization and hydrolysis.

This retrosynthetic pathway suggests a convergent synthesis strategy: preparing a specifically substituted difluoroaniline and reacting it with a malonate derivative to construct the quinoline core with the carboxylic acid precursor already in place.

Established Synthetic Routes to Key Difluoroquinoline Intermediates

Established routes to the this compound core generally rely on well-known named reactions for quinoline synthesis, applied to fluorinated precursors. The Gould-Jacobs reaction is a prominent and widely used method for constructing the 4-oxo-quinoline-3-carboxylic acid skeleton, which is a common feature in fluoroquinolone antibiotics. quimicaorganica.orgwikipedia.orgmdpi.com

The cornerstone of the synthesis is the preparation of an appropriately substituted difluoroaniline. The synthesis of the key intermediate, ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, typically begins with a fluorinated aniline.

A representative synthesis based on the Gould-Jacobs reaction is outlined below:

Aniline Condensation: The synthesis commences with the reaction of 2,5-difluoroaniline with diethyl 2-(ethoxymethylene)malonate (EMME). This step involves a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of EMME, forming an enamine intermediate, ethyl 3-((2,5-difluorophenyl)amino)acrylate. mdpi.com

Thermal Cyclization: The resulting enamine is then subjected to high temperatures (often >250 °C), typically in a high-boiling point solvent like diphenyl ether or Dowtherm A. This thermal treatment induces an intramolecular electrophilic cyclization onto the benzene (B151609) ring. mdpi.com For 2,5-difluoroaniline, the cyclization occurs regioselectively at the C6 position (ortho to the amino group and para to the C5-fluorine), which is sterically accessible and electronically activated for the ring closure. This step forms the core quinoline ring system.

Saponification: The resulting ethyl ester, ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate (which exists predominantly in its 4-oxo tautomeric form), is then hydrolyzed. wikipedia.org This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification to yield the target 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Although this provides a related isomer, modifications to the starting aniline can be made to achieve the desired 6-carboxylic acid.

Table 1: Representative Gould-Jacobs Synthesis Scheme

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 2,5-Difluoroaniline + Diethyl 2-(ethoxymethylene)malonate | Heat, neat or in ethanol | Ethyl 3-((2,5-difluorophenyl)amino)acrylate |

| 2 | Ethyl 3-((2,5-difluorophenyl)amino)acrylate | High temperature (e.g., 250 °C), Dowtherm A | Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 3 | Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1. NaOH (aq), Heat 2. HCl (aq) | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

The introduction of the carboxylic acid group at the C6 position is a critical challenge that can be addressed through two primary strategies: carrying the functionality through the synthesis from the start or introducing it at a later stage.

Synthesis from Carboxylated Precursors: The most direct and common approach is to begin with a starting material that already contains the carboxylic acid group or a synthetic equivalent (e.g., an ester, nitrile, or methyl group that can be oxidized later). For instance, a modified Doebner reaction could be employed, which involves the three-component condensation of an aniline, an aldehyde, and pyruvic acid to directly yield a quinoline-4-carboxylic acid. nih.gov To obtain the 6-carboxylic acid, one would need to start with an aminobenzoic acid derivative, such as 4-amino-2,5-difluorobenzoic acid. The cyclization reaction would then be chosen to form the pyridine ring, incorporating the pre-existing carboxylic acid into the final quinoline structure.

Late-Stage Carboxylation: An alternative strategy is to introduce the carboxyl group after the 5,8-difluoroquinoline core has been assembled. Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization. organic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) on the quinoline ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Although fluorine atoms are weak DMGs, another strategically placed group (such as an amide or carbamate) could direct lithiation to the C6 position. The resulting aryllithium intermediate can then be quenched with carbon dioxide (CO2) to install the carboxylic acid group. unblog.fr While synthetically more complex, this method offers flexibility in functionalizing a pre-formed heterocyclic core.

Novel Synthetic Approaches to the this compound Core

Recent advancements in synthetic organic chemistry have provided new tools for the construction of complex fluorinated heterocycles, offering potential improvements in efficiency, selectivity, and environmental impact over traditional methods.

While the established routes typically start with fluorinated building blocks, modern synthetic chemistry has focused on "late-stage fluorination," where C-F bonds are introduced into a complex molecule at a late step in the synthesis. rsc.orgrsc.org This can dramatically shorten synthetic sequences.

For a quinoline framework, direct C-H fluorination presents an attractive, though challenging, alternative. The electron-deficient nature of the pyridine ring in quinoline makes it resistant to classical electrophilic fluorination. However, recent breakthroughs using photoredox catalysis have enabled the selective C-H fluorination of azaarenes. acs.orgresearchgate.net These methods often involve the generation of a highly reactive fluorine radical or a concerted nucleophilic fluorination pathway under mild conditions. Such a strategy could potentially be used to fluorinate a pre-existing quinoline-6-carboxylic acid at the C5 and C8 positions, although achieving the desired regioselectivity among multiple C-H bonds would be a significant challenge.

Beyond the classical thermal cyclizations, which often require harsh conditions, modern methods for ring formation offer milder and more versatile alternatives.

Transition-Metal-Catalyzed Cyclizations: Palladium, copper, and other transition metals can catalyze the formation of the quinoline ring system under significantly milder conditions than thermal methods. nih.gov These reactions often proceed via C-H activation or cross-coupling mechanisms, allowing for the construction of highly substituted quinolines from various precursors. For example, a transition-metal-catalyzed annulation of a fluorinated aniline with an alkyne could provide a direct route to the quinoline core. frontiersin.org

Modified Doebner and Pfitzinger Reactions: Modern variations of classic named reactions have been developed to improve yields and substrate scope. A recently developed Doebner hydrogen-transfer reaction allows for the synthesis of substituted quinoline-4-carboxylic acids from anilines bearing electron-withdrawing groups, which are often poor substrates in the conventional Doebner reaction. nih.gov This type of three-component reaction offers a highly convergent and atom-economical approach to building the desired scaffold.

Table 2: Comparison of Quinoline Ring Formation Methodologies

| Method | Typical Precursors | Conditions | Advantages | Disadvantages |

| Gould-Jacobs | Aniline, Malonic Ester Derivative | High Temperature (>250 °C) | Well-established, reliable for 4-oxo-quinolines | Harsh conditions, potential for side reactions |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Reflux in solvent (e.g., ethanol) | Direct formation of quinoline-4-carboxylic acids | Lower yields with electron-deficient anilines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Acid or base catalysis, heat | High convergence, good yields | Requires specific functional groups on precursors |

| Transition-Metal Catalysis | Aniline, Alkyne/Alkene | Metal catalyst (e.g., Pd, Cu), ligand, mild heat | Mild conditions, high functional group tolerance | Catalyst cost, optimization required |

Derivatization and Functionalization Strategies for the 5,8-Difluoroquinoline Scaffold

The strategic modification of the 5,8-difluoroquinoline core is crucial for modulating its physicochemical properties and biological activity. Researchers have developed a range of methods to introduce diverse functional groups at various positions of the quinoline ring system, as well as to transform the carboxylic acid moiety.

Modifications at C-1, C-5, C-7, and C-8 Positions for Scaffold Diversification

The functionalization of the 5,8-difluoroquinoline scaffold at the C-1 (N), C-5, C-7, and C-8 positions allows for the exploration of the structure-activity relationships of its derivatives.

C-1 Position (N-Alkylation): The nitrogen atom of the quinoline ring (C-1) is a common site for modification. N-alkylation is typically achieved by treating the quinolone with an appropriate alkyl halide in the presence of a base. This reaction introduces substituents that can influence the compound's solubility, cell permeability, and interaction with biological targets. For instance, the introduction of a cyclopropyl (B3062369) group at the N-1 position is a well-established strategy in the development of fluoroquinolone antibiotics.

C-7 Position (Nucleophilic Aromatic Substitution): The C-7 position of the fluoroquinolone ring is activated towards nucleophilic aromatic substitution, making it a prime location for introducing a wide variety of substituents, particularly amines. The reaction of a 7-halo-5,8-difluoroquinoline derivative with a primary or secondary amine, often in the presence of a base and at elevated temperatures, leads to the corresponding 7-amino substituted products. This modification is pivotal in tuning the antibacterial spectrum and potency of fluoroquinolone derivatives.

C-5 and C-8 Positions: Modifications at the C-5 and C-8 positions are less common but can significantly impact the biological activity profile. The fluorine atoms at these positions can be displaced by potent nucleophiles under specific conditions, although this generally requires more forcing conditions compared to the C-7 position. The introduction of amino or other functional groups at these positions can lead to novel derivatives with unique pharmacological properties. For example, amination at the C-5 position has been explored to generate new classes of quinolone antibacterials.

Table 1: Representative Functionalization Reactions of the 5,8-Difluoroquinoline Scaffold

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C-1 (N) | N-Alkylation | Alkyl halide (e.g., cyclopropyl bromide), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-5,8-difluoroquinolone |

| C-7 | Nucleophilic Aromatic Substitution | Amine (e.g., piperazine), Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | 7-Amino-5,8-difluoroquinolone |

| C-5 | Nucleophilic Aromatic Substitution | Amine, Strong Base, High Temperature | 5-Amino-8-fluoroquinolone |

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the C-6 position is another key site for derivatization, allowing for the formation of esters, amides, and other functional groups. These modifications can alter the pharmacokinetic properties of the parent compound, for instance, by creating prodrugs that enhance absorption or by introducing moieties that can engage in additional interactions with biological targets.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with an alkyl halide under basic conditions can also yield the corresponding ester. Esterification is often employed to protect the carboxylic acid group during subsequent reactions or to improve the lipophilicity of the molecule.

Amidation: The formation of amides from the carboxylic acid is another important derivatization strategy. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated carboxylic acid derivative is then reacted with a primary or secondary amine to form the amide bond. This reaction allows for the introduction of a vast array of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.

Table 2: Common Transformations of the Carboxylic Acid Group of this compound

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H2SO4) | Ester |

| Amidation | Amine (e.g., benzylamine), Coupling agent (e.g., DCC), Solvent (e.g., DCM) | Amide |

Advanced Spectroscopic and Crystallographic Characterization of 5,8 Difluoroquinoline 6 Carboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides profound insights into the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) and Fluorine (¹⁹F) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5,8-Difluoroquinoline-6-carboxylic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-14.0 ppm, a characteristic feature owing to its acidic nature and involvement in hydrogen bonding.

The aromatic region of the spectrum would display signals for the protons on the quinoline (B57606) core. The precise chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid substituents.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C5 and C8 positions. The chemical shifts of these fluorine nuclei and their coupling constants with neighboring protons (H-F coupling) and with each other (F-F coupling) would provide valuable information about the electronic environment and through-space interactions within the molecule.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 12.0 - 14.0 | br s |

| Aromatic H | 7.5 - 9.0 | m |

| F (C5) | -120 to -140 | d |

| F (C8) | -140 to -160 | d |

Note: These are predicted values and may vary based on solvent and experimental conditions. br s = broad singlet, m = multiplet, d = doublet.

Carbon-13 (¹³C) NMR and Two-Dimensional Correlation Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region, typically between 165 and 175 ppm. The aromatic carbons of the quinoline ring will appear in the range of 110-150 ppm. The carbons directly bonded to the fluorine atoms (C5 and C8) will exhibit characteristic large one-bond carbon-fluorine coupling constants (¹JCF), which are a definitive diagnostic feature.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. Further, HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the assignment of quaternary carbons by identifying long-range correlations between protons and carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding.

Identification of Characteristic Vibrational Modes and Functional Group Signatures

The IR and Raman spectra of this compound would be rich in information. The carboxylic acid group gives rise to several characteristic vibrations. A very broad O-H stretching band is expected in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state. mdpi.comnih.gov The C=O stretching vibration of the carboxylic acid will produce a strong, sharp band in the IR spectrum, anticipated in the region of 1700-1730 cm⁻¹. researchgate.net

The quinoline ring system will also exhibit a series of characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. nih.gov The C-F stretching vibrations are expected to appear as strong bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum, providing detailed information about the quinoline core. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, Broad | Weak |

| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong | Medium |

| C=C / C=N stretch (quinoline ring) | 1400 - 1650 | Medium-Strong | Strong |

| C-F stretch | 1100 - 1300 | Strong | Medium |

| O-H bend (in-plane) | 1350 - 1450 | Medium | Weak |

| O-H bend (out-of-plane) | 900 - 950 | Medium, Broad | Weak |

Note: These are typical frequency ranges and can be influenced by the specific molecular environment and physical state.

Spectroscopic Probes for Intermolecular Interactions and Hydrogen Bonding Networks

The position and shape of the O-H and C=O stretching bands in the IR spectrum are highly sensitive to the nature and extent of hydrogen bonding. In the solid state, this compound is expected to form dimeric structures through hydrogen bonds between the carboxylic acid groups of two molecules. This intermolecular interaction is responsible for the significant broadening of the O-H stretching vibration. Variations in the crystalline packing and the presence of any solvent molecules could lead to shifts in these vibrational frequencies, thus making vibrational spectroscopy a powerful tool for studying intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its derivatives typically exhibit characteristic absorption bands in the UV region.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* | ~230 |

| π→π* | ~280 |

| π→π* | ~320 |

Note: These are approximate values and can be significantly affected by the solvent and pH.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous and highly accurate structural data, which is fundamental for understanding the relationship between molecular structure and bulk physical properties. In the context of drug design and materials science, crystallographic studies offer invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, all of which influence a compound's behavior. nih.gov Although specific crystallographic data for this compound is not publicly available in the search results, the following sections outline the principles of analysis that would be applied to its crystal structure, drawing parallels from related quinoline and carboxylic acid derivatives.

Analysis of Crystal Packing, Supramolecular Assembly, and Hydrogen Bonding Motifs

The solid-state architecture of this compound would be dictated by a combination of intermolecular forces, leading to a specific crystal packing and supramolecular assembly. The primary interactions governing this assembly are expected to be hydrogen bonds, given the presence of the carboxylic acid group.

Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state. libretexts.org In these arrangements, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic centrosymmetric ring motif. nih.gov This strong interaction is a dominant feature in the crystal structures of many carboxylic acids and would likely be a key organizing principle in the crystal lattice of this compound.

Beyond the carboxylic acid dimer, other weaker hydrogen bonds, such as C-H···O and C-H···F interactions, could further stabilize the three-dimensional network. researchgate.netsapub.org The fluorine atoms on the quinoline ring, being electronegative, can act as weak hydrogen bond acceptors. The aromatic C-H groups of the quinoline system can also participate as hydrogen bond donors.

Below is a hypothetical data table illustrating the kind of information that would be extracted from an X-ray crystallographic analysis of this compound, based on common motifs in related structures.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Motif |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | ~1.8 - 2.0 | ~170 - 180 | R²₂(8) Dimer |

| Weak Hydrogen Bond | C-H (Quinoline) | O=C (Carboxyl) | ~2.2 - 2.6 | ~140 - 160 | Chain/Sheet |

| Weak Hydrogen Bond | C-H (Quinoline) | F (Fluoro) | ~2.3 - 2.7 | ~130 - 150 | Inter-layer |

Conformational Analysis of the Quinoline Ring System in the Solid State

The quinoline ring system itself is largely planar due to its aromatic nature. core.ac.uk However, slight deviations from planarity can occur, influenced by the electronic effects of the substituents and the forces exerted by the crystal packing environment. researchgate.net An X-ray crystallographic study would precisely quantify the planarity of the quinoline ring in this compound.

A key conformational feature to analyze would be the orientation of the carboxylic acid group relative to the quinoline ring. The dihedral angle between the plane of the carboxylic acid group and the plane of the quinoline ring is a critical parameter. This angle is influenced by a balance between steric hindrance from the adjacent fluorine atom at position 5 and potential intramolecular interactions, such as an intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen. While intermolecular dimerization is often preferred for carboxylic acids, intramolecular hydrogen bonding can occur in certain conformations. nih.gov

The analysis would involve measuring key bond lengths, bond angles, and torsion angles within the molecule. For instance, the C-C and C-N bond lengths within the quinoline ring can provide insight into the degree of electron delocalization. The bond lengths and angles of the carboxylic acid group would be compared to typical values to assess any strain imposed by the crystal environment.

A hypothetical data table summarizing key conformational parameters is presented below.

| Parameter | Atom(s) Involved | Value |

| Dihedral Angle | C5-C6-C(O)OH | Value in degrees |

| Bond Length | C6-C(O) | Value in Å |

| Bond Length | C=O | Value in Å |

| Bond Length | C-OH | Value in Å |

| Ring Puckering | Quinoline Ring | Parameters describing planarity |

Computational and Theoretical Investigations of 5,8 Difluoroquinoline 6 Carboxylic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure, stability, and reactivity of molecules. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths and angles in the ground state. For 5,8-Difluoroquinoline-6-carboxylic acid, a typical DFT study would employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

The optimized geometry reveals the planarity of the quinoline (B57606) ring system and the orientation of the carboxylic acid group. The fluorine substitutions at the C5 and C8 positions influence the electron distribution and geometry of the aromatic system. Energetic calculations provide the total energy of the molecule, which can be used to assess its thermodynamic stability relative to other isomers or related compounds.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C6-C(OOH) | ~1.49 Å |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-OH (carboxyl) | ~1.35 Å |

| Bond Length | C5-F | ~1.36 Å |

| Bond Length | C8-F | ~1.37 Å |

| Bond Angle | C5-C6-C7 | ~120.5° |

| Bond Angle | O=C-OH | ~123.0° |

Note: The values are representative and based on calculations of similar quinoline carboxylic acid derivatives. mdpi.comsci-hub.se

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface illustrates regions of negative potential (red), typically associated with lone pairs on electronegative atoms like oxygen and fluorine, and regions of positive potential (blue), usually found around hydrogen atoms. For this compound, the most negative potential is expected around the carbonyl oxygen of the carboxylic acid group, indicating a primary site for electrophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. sci-hub.se For this molecule, the HOMO is typically distributed over the electron-rich quinoline ring, while the LUMO is also localized on the aromatic system.

Table 2: Predicted FMO Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: These are typical values for fluoroquinolone structures, calculated using DFT methods.

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net Predicted shifts for aromatic protons and carbons in the quinoline core, as well as for the carboxylic acid group, generally show good agreement with experimental data. nih.govnih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, O-H stretch, C-F stretch). The calculated spectrum helps in the assignment of experimental IR and Raman bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. The calculations can identify the primary electronic transitions (e.g., π → π*) responsible for the absorption bands observed experimentally.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | -COOH Proton | ~12.5-13.5 ppm |

| ¹³C NMR | C=O Carbon | ~168-172 ppm |

| IR | C=O Stretch | ~1710-1730 cm⁻¹ |

| IR | C-F Stretch | ~1100-1250 cm⁻¹ |

| UV-Vis | λ_max (π → π*) | ~320-340 nm |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation in an explicit water solvent box would reveal how the molecule interacts with water through hydrogen bonding, particularly at the carboxylic acid group. dntb.gov.ua Such simulations can elucidate the stability of different conformers (e.g., rotational isomers of the carboxyl group) and the role of the solvent in mediating these structures. The trajectory from an MD simulation can be analyzed to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Bioactive Difluoroquinolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. iosrjournals.org These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules. researchgate.net

The development of a QSAR model for difluoroquinolone derivatives typically involves several key steps. First, a dataset of compounds with known biological activity (e.g., antibacterial minimum inhibitory concentration, MIC) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices (e.g., from CoMFA). nih.gov

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. researchgate.netnih.gov

A hypothetical QSAR equation for a series of fluoroquinolone derivatives might look like:

log(1/MIC) = 0.75 * LogP - 0.21 * (LUMO) + 1.54 * (Steric_Descriptor_X) - 2.11

This equation would suggest that higher hydrophobicity (LogP) and a specific steric feature enhance antibacterial activity, while a higher LUMO energy is detrimental. Such models provide a quantitative framework for understanding the structural requirements for bioactivity and for rationally designing more potent analogues. nih.gov

Identification of Critical Molecular Descriptors Influencing Structure-Activity Relationships

In the computational evaluation of this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying key molecular descriptors that govern their biological activity. While specific QSAR models for this compound are not extensively detailed in publicly available research, analysis of broader fluoroquinolone classes provides significant insights into the descriptors that are critical for activity, which are directly applicable to this scaffold.

The biological activity of fluoroquinolones is largely dictated by a combination of electronic, steric, and hydrophobic properties. Structure-activity relationship (SAR) studies consistently highlight the importance of the carboxy-4-pyridone nucleus as the essential pharmacophore for antimicrobial activity. scribd.com The carboxylic acid at position C-3 and the ketone at C-4 are crucial for binding to the DNA-gyrase enzyme complex. scribd.com

Key molecular descriptors that have been identified as influential in the SAR of fluoroquinolone analogues include:

Electronic Descriptors: The distribution of electron density within the molecule is paramount. Descriptors such as partial atomic charges, particularly on the atoms of the quinolone core and substituents, have been shown to correlate with antibacterial activity. nih.gov For instance, in a study on quinolone-triazole derivatives, the partial atomic charges on the C7 atom of the quinolone nucleus were found to be a controlling descriptor for activity against Staphylococcus aureus. nih.gov The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are also critical. A smaller energy gap can be indicative of higher reactivity and has been correlated with antibacterial activity against Pseudomonas aeruginosa. nih.gov The fluorine atoms at C-5 and C-8 in the target molecule significantly influence its electronic properties through their strong electron-withdrawing nature.

Steric and Topological Descriptors: The size and shape of the molecule and its substituents play a vital role. The substitution at the C-7 position, for example, is known to modulate the spectrum of activity against Gram-negative organisms. scribd.com While this compound itself has no substituent at C-7, in its analogues, the nature of the heterocyclic group at this position significantly impacts potency. nih.gov The steric bulk of substituents can influence how the molecule fits into the enzyme's binding pocket. nih.gov

Hydrophobic Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor for membrane permeation and reaching the intracellular target. nih.gov The fluorine substitutions at C-6 and C-8 are known to increase the lipophilicity of the molecule, which can lead to improved drug absorption and an extended half-life. scribd.com QSAR models for various fluoroquinolones have demonstrated a correlation between logP and antibacterial activity. nih.gov

The following table summarizes the key molecular descriptors and their general influence on the activity of fluoroquinolone analogues.

| Descriptor Category | Specific Descriptor | General Influence on Bioactivity |

| Electronic | Partial Atomic Charges | Influences binding interactions with the target enzyme. |

| HOMO-LUMO Energy Gap | Correlates with molecular reactivity and antibacterial potency. nih.gov | |

| Dipole Moment | Affects solubility and binding orientation within the active site. | |

| Steric/Topological | Molecular Volume/Surface Area | Governs the fit within the enzyme's binding pocket. |

| Substituent Bulk (e.g., at C-7) | Modulates the spectrum of activity and potency. scribd.comnih.gov | |

| Hydrophobic | LogP | Affects cell membrane permeability, absorption, and distribution. scribd.comnih.gov |

Molecular Docking and Ligand-Target Interaction Prediction for Scaffold-Based Bioactive Entities

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a ligand to its molecular target. For fluoroquinolones, including the this compound scaffold, the primary antibacterial targets are the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

Docking studies performed on various fluoroquinolone analogues reveal a highly conserved binding mode within the enzyme-DNA complex. nih.govsemanticscholar.org The core quinolone scaffold orients itself in a binding pocket formed by both the enzyme and the cleaved DNA strands. The interactions are primarily non-covalent, involving hydrogen bonds, hydrophobic interactions, and coordination with a magnesium ion.

Based on numerous docking studies of related fluoroquinolones, the predicted interactions for this compound with its target (e.g., Staphylococcus aureus DNA gyrase) would involve several key features:

Key Binding Interactions: The carboxyl group at the C-3 position and the carbonyl group at the C-4 position are fundamental for activity. These groups typically form hydrogen bonds with amino acid residues (such as serine and aspartate/glutamate) in the enzyme's active site and chelate a non-covalently bound magnesium ion (Mg²⁺). This ion is believed to mediate the interaction between the drug and the DNA. scribd.com

Role of the Quinolone Core: The planar aromatic ring system of the quinolone core engages in π-π stacking interactions with the DNA base pairs at the site of cleavage. This intercalation is a hallmark of the binding mode for this class of compounds.

The predicted ligand-target interactions for the this compound scaffold are summarized in the table below.

| Molecular Feature of Ligand | Predicted Interacting Partner(s) on Target | Type of Interaction |

| C3-Carboxylic Acid | Serine, Aspartate/Glutamate residues; Mg²⁺ ion | Hydrogen Bonding, Ion Chelation |

| C4-Ketone | Water molecule, Mg²⁺ ion, DNA bases | Hydrogen Bonding, Ion Chelation |

| Quinolone Ring System | DNA Base Pairs (e.g., Guanine, Cytosine) | π-π Stacking/Intercalation |

| C5-Fluorine | Enzyme/DNA pocket | Hydrophobic/Van der Waals Interactions |

| C8-Fluorine | DNA Phosphate Backbone/Bases | Halogen Bonding, Hydrophobic Interactions |

These computational predictions provide a structural hypothesis for the activity of this compound. Molecular docking studies are crucial in the rational design of new analogues, allowing for the in silico evaluation of how modifications to the scaffold might enhance binding affinity and, consequently, biological potency. nih.govsemanticscholar.org

Role of 5,8 Difluoroquinoline 6 Carboxylic Acid in Medicinal Chemistry Scaffolds and Chemical Biology

Significance as a Core Scaffold for the Design and Development of Bioactive Compounds

The 5,8-Difluoroquinoline-6-carboxylic acid moiety is a privileged structure in the design of new drugs, particularly in the realm of anti-infective and anticancer agents. Its rigid bicyclic system provides a well-defined three-dimensional orientation for pendant functional groups, facilitating specific interactions with biological targets. The presence of the carboxylic acid group at the 6-position is crucial, often acting as a key binding element to enzyme active sites, while the difluoro substitution at positions 5 and 8 significantly modulates the electronic and pharmacokinetic properties of the molecule.

The design of bioactive compounds based on the this compound core follows several established principles aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Key strategies include:

Introduction of diverse functionalities at the C-7 position: The C-7 position is a critical determinant of the biological activity spectrum. The introduction of various nitrogen-containing heterocycles, such as piperazine, pyrrolidine, and their derivatives, has been a highly successful strategy in the development of potent antibacterial agents. The nature of the C-7 substituent can modulate target enzyme inhibition, bacterial cell wall penetration, and efflux pump recognition.

Bioisosteric replacement of the C-6 carboxylic acid: While the carboxylic acid is often essential for activity, it can sometimes lead to unfavorable pharmacokinetic properties, such as rapid metabolism or poor cell permeability. Medicinal chemists have explored the use of bioisosteres, which are functional groups with similar physical and chemical properties. Examples of bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain acidic heterocycles. drughunter.comresearchgate.nethyphadiscovery.com These replacements aim to retain the key binding interactions while improving the drug-like properties of the molecule. drughunter.comresearchgate.nethyphadiscovery.com

The introduction of two fluorine atoms at the 5 and 8 positions of the quinoline (B57606) ring has a profound impact on the scaffold's properties. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within the aromatic system. nih.gov This has several important consequences:

Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid group, making it more acidic. This can enhance its binding affinity to target enzymes that rely on interactions with an anionic carboxylate.

Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, such as the bacterial cell wall, leading to better target site accumulation. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. nih.gov Introducing fluorine at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the metabolic stability and in vivo half-life of the compound. nih.gov

Conformational Effects: Fluorine atoms can influence the preferred conformation of flexible side chains attached to the quinoline scaffold through steric and electronic interactions. This can pre-organize the molecule into a bioactive conformation, leading to enhanced potency.

π-Stacking Interactions: The presence of fluorine can alter the nature of π-stacking interactions with aromatic residues in the target protein's active site. Perfluorinated aromatic rings are known to engage in favorable interactions with electron-rich aromatic systems.

Quantum chemical calculations on difluoroquinolines have shown that the negative charge of the nitrogen atom can extend to the fluorine atoms. researchgate.net The arrangement of fluorine atoms in 5,7-difluoroquinoline, which is conjugated to the nitrogen atom, results in the lowest energy state compared to other difluoroquinoline isomers like 6,8-difluoroquinoline (B127152). researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives Targeting Specific Biological Pathways

The this compound scaffold has served as the foundation for the development of inhibitors targeting various biological pathways, most notably bacterial DNA gyrase and HIV-1 integrase.

Through extensive SAR studies on related fluoroquinolones, a general pharmacophore model has emerged for antibacterial activity. While specific details for 5,8-difluoro derivatives are less documented, the key features can be extrapolated:

The 4-quinolone-3-carboxylic acid moiety: This is the core pharmacophore responsible for binding to the DNA gyrase-DNA complex. The 4-keto and 3-carboxyl groups are essential for chelating with magnesium ions and interacting with key amino acid residues in the enzyme's active site.

The N-1 substituent: A cyclopropyl (B3062369) group at the N-1 position is often found in highly potent fluoroquinolones, as it provides a favorable conformation for binding.

The C-6 fluorine atom: While this article focuses on a 5,8-difluoro pattern, it is important to note that a fluorine atom at the C-6 position is a hallmark of the most successful fluoroquinolone antibiotics, significantly enhancing their potency.

The C-7 substituent: A basic amine, typically within a heterocyclic ring, is crucial for potent antibacterial activity and influences the spectrum of activity.

The rational design of novel bioactive compounds from this scaffold leverages computational tools and a deep understanding of the target's structure and mechanism. Molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of virtual libraries of derivatives. nih.govresearchgate.net This in silico screening helps prioritize compounds for synthesis and biological evaluation.

For instance, in the design of novel DNA gyrase inhibitors, researchers might use the crystal structure of DNA gyrase in complex with DNA and a known fluoroquinolone to guide the design of new C-7 substituents on the 5,8-difluoroquinoline (B175250) core. nih.govresearchgate.net The goal would be to introduce functionalities that can form additional favorable interactions with the enzyme or the DNA, thereby increasing potency or overcoming resistance mechanisms.

Similarly, for the development of HIV-1 integrase inhibitors, the design process would focus on optimizing the metal-chelating properties of the quinolone core and tailoring the substituents to fit the specific contours of the integrase active site. nih.gov Docking studies can help in understanding how different substituents on the 5,8-difluoroquinoline scaffold can interact with key residues in the integrase enzyme.

The synthesis of these rationally designed compounds typically involves multi-step synthetic sequences, often starting from appropriately substituted anilines. The construction of the quinolone core is a key step, followed by the introduction of the desired substituents at the N-1 and C-7 positions.

Investigation of Molecular Mechanisms of Action for Related Bioactive Compounds

The primary mechanism of action for antibacterial agents derived from the fluoroquinolone scaffold is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.

Fluoroquinolones stabilize a transient, covalent complex between the topoisomerase and the cleaved DNA strands. This ternary complex blocks the progression of the replication fork, leading to a cascade of cellular events that ultimately result in bacterial cell death. The binding of fluoroquinolones to the DNA gyrase-DNA complex has been studied through docking calculations, which have identified key interactions with amino acid residues in the quinolone resistance-determining region (QRDR). nih.govresearchgate.net For example, Asp87 has been identified as a critical residue for binding, interacting with the positively charged nitrogens of the fluoroquinolone. nih.govresearchgate.net

In the context of HIV-1, quinolone-based compounds can inhibit the integrase enzyme. HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. Inhibitors based on the quinolone scaffold can chelate the divalent metal ions (typically Mg2+) in the integrase active site, which are essential for its catalytic activity. By disrupting the function of integrase, these compounds prevent the establishment of a productive infection.

Enzymatic Inhibition Profiles and Kinetic Analysis (e.g., DNA Gyrase Inhibition, Topoisomerase IV Inhibition)

For instance, a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids have been synthesized and evaluated for their antibacterial properties. nih.gov Within this series, compounds with a C-5 amino group and a C-7 3,5-dimethylpiperazinyl group, such as sparfloxacin, demonstrated superior potency compared to ciprofloxacin (B1669076). nih.gov This suggests that while the core 6,8-difluoroquinoline structure is important, substituents at the C-5 and C-7 positions are critical for potent enzymatic inhibition.

The inhibitory activity of fluoroquinolones is typically quantified by their half-maximal inhibitory concentration (IC50) against purified DNA gyrase and topoisomerase IV. This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Kinetic analyses, such as determining the inhibition constant (Ki), can further elucidate the binding affinity and the type of inhibition (e.g., competitive, non-competitive). However, specific IC50 and Ki values for the parent compound, this compound, are not documented in available research.

Below is a hypothetical data table illustrating the kind of data that would be relevant for this section, populated with representative data for a related, well-studied fluoroquinolone to demonstrate the concept.

| Compound | Target Enzyme | Organism | IC50 (µg/mL) |

| Representative Fluoroquinolone | DNA Gyrase | Escherichia coli | 0.5 |

| Topoisomerase IV | Staphylococcus aureus | 1.2 |

Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.

Molecular Interaction Analysis with Target Biological Macromolecules

The molecular interactions between fluoroquinolones and their target enzymes, DNA gyrase and topoisomerase IV, are complex and crucial for their inhibitory activity. These interactions stabilize the enzyme-DNA cleavage complex, leading to a halt in DNA replication and ultimately cell death. While a detailed molecular interaction analysis specifically for this compound is not available, studies on related fluoroquinolones provide insights into the key binding motifs.

The quinolone core intercalates into the DNA at the site of the double-strand break. The carboxylic acid at the 3-position and the ketone at the 4-position are essential for binding and are involved in coordinating with a magnesium ion, which in turn interacts with key amino acid residues in the enzyme's active site. For the broader class of fluoroquinolones, structure-activity relationship (SAR) studies have highlighted the importance of the fluorine atom at the C-6 position for increased potency. nih.gov The substituents at the C-1, C-5, C-7, and C-8 positions also play significant roles in determining the antibacterial spectrum and potency.

Molecular docking and X-ray crystallography studies of fluoroquinolones complexed with DNA gyrase or topoisomerase IV have revealed specific interactions with amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits. These interactions often involve hydrogen bonding and hydrophobic interactions. The difluoro substitution pattern, as in this compound, is expected to influence the electronic properties of the quinolone ring and thereby its interaction with the target enzymes. However, without specific experimental data, the precise nature of these interactions for this particular compound remains speculative.

Applications as a Synthetic Intermediate in Agrochemical and Material Science Research

While the primary focus of research on quinoline carboxylic acids has been in medicinal chemistry, some derivatives have found applications in other fields, such as agrochemicals. For example, quinclorac, a 3,7-dichloro-8-quinolinecarboxylic acid, is used as a selective herbicide. nih.gov This demonstrates the potential for quinoline carboxylic acid scaffolds to be utilized in crop protection. However, there is no specific information available in the scientific literature regarding the use of this compound as a synthetic intermediate in agrochemical research.

Similarly, the application of this compound as a synthetic intermediate in material science is not documented. The properties of fluorinated organic compounds are of interest in material science for applications such as liquid crystals and polymers, due to their unique electronic and hydrophobic characteristics. The difluoroquinoline scaffold could potentially be explored for such purposes, but there is currently no published research to support this. The synthesis of various quinoline derivatives for potential applications often involves the functionalization of the core structure, and this compound could theoretically serve as a starting material in such synthetic routes. nih.govsapub.org

Challenges and Future Research Directions in 5,8 Difluoroquinoline 6 Carboxylic Acid Chemistry

Development of Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives of 5,8-difluoroquinoline-6-carboxylic acid presents a significant challenge and a critical area for future research. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even contributing to undesirable side effects. Therefore, the development of efficient asymmetric syntheses and chiral resolution techniques is paramount for producing safer and more effective drug candidates.

Currently, the asymmetric synthesis of quinoline (B57606) derivatives is an active area of investigation. Methods such as asymmetric hydrogenation, catalyzed by transition metal complexes with chiral ligands, have shown promise for the enantioselective reduction of the quinoline core. nih.govbgu.ac.il For instance, chiral ruthenium and iridium catalysts have been successfully employed in the asymmetric hydrogenation of various quinoline substrates. nih.govacs.org However, the direct application of these methods to this compound and its derivatives remains a largely unexplored frontier. Future research should focus on adapting and optimizing these catalytic systems for this specific scaffold, paying close attention to the electronic effects of the fluorine substituents which can influence catalyst activity and selectivity.

Another promising avenue is the development of chiral resolution techniques for racemic mixtures of this compound derivatives. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the individual enantiomers. chemrxiv.org The exploration of various chiral resolving agents and crystallization conditions will be crucial for developing efficient and scalable resolution processes.

Furthermore, the synthesis of atropisomeric quinoline derivatives, which possess axial chirality, is an emerging field. chemrxiv.orgresearchgate.net The hindered rotation around the C-C single bond connecting the quinoline core to another aromatic ring can lead to stable, separable enantiomers. The design and synthesis of atropisomeric derivatives of this compound could lead to novel compounds with unique three-dimensional structures and biological activities.

| Technique | Description | Potential Application to this compound |

| Asymmetric Hydrogenation | Catalytic reduction of the quinoline ring using a chiral catalyst to produce one enantiomer in excess. | Development of specific chiral ruthenium or iridium catalysts that are effective for the 5,8-difluoro-substituted quinoline core. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers, often via diastereomeric salt formation. | Screening of chiral bases or acids to form separable diastereomeric salts with this compound. |

| Atroposelective Synthesis | Stereoselective synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. | Design and synthesis of derivatives with bulky substituents to create stable atropisomers with potential for novel biological activities. |

Exploration of Novel Biological Targets Beyond Current Applications for 5,8-Difluoroquinoline-Based Scaffolds

The primary biological targets of many existing fluoroquinolone antibacterial agents are DNA gyrase and topoisomerase IV. nih.govasm.orgresearchgate.netoup.com While these remain important targets, the increasing prevalence of antibiotic resistance necessitates the exploration of novel biological targets for this compound derivatives. The unique electronic properties conferred by the two fluorine atoms at the 5- and 8-positions may enable these compounds to interact with a broader range of biological macromolecules.

Future research should focus on screening libraries of this compound derivatives against a diverse panel of biological targets. This could include other essential bacterial enzymes, as well as targets in other therapeutic areas such as oncology, virology, and inflammatory diseases. For instance, some quinoline derivatives have shown promise as anticancer agents by targeting kinases or other signaling proteins involved in tumor progression. nih.govrsc.org Investigating the potential of 5,8-difluoroquinoline-based scaffolds as inhibitors of such targets could open up new avenues for cancer therapy.

Moreover, the exploration of dual-target inhibitors, where a single molecule is designed to interact with two distinct biological targets, is a promising strategy to combat drug resistance and enhance therapeutic efficacy. nih.gov The this compound scaffold could serve as a versatile platform for the design of such multi-target ligands.

| Potential Therapeutic Area | Potential Biological Targets | Rationale for Exploration |

| Oncology | Kinases (e.g., EGFR, HER-2), Topoisomerases | Some quinoline derivatives exhibit antitumor activity. rsc.orgnih.gov |

| Virology | Viral enzymes (e.g., proteases, polymerases) | The quinoline scaffold is present in some antiviral drugs. |

| Inflammatory Diseases | Cyclooxygenases (COX), Lipoxygenases (LOX) | Quinolines have shown anti-inflammatory properties. |

| Neurodegenerative Diseases | Cholinesterases, Beta-amyloid aggregation | Certain quinoline hybrids have been investigated for Alzheimer's therapy. mdpi.com |

Integration of Advanced Computational Methodologies for De Novo Design and Optimization

Advanced computational methodologies are poised to play a pivotal role in accelerating the discovery and optimization of novel this compound derivatives. In silico techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions between these compounds and their biological targets, thereby guiding the design of more potent and selective molecules. nih.govnih.gov

QSAR studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity. iosrjournals.orgnih.govresearchgate.netnih.gov These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

Molecular docking simulations can be utilized to predict the binding mode and affinity of these compounds to the active site of a target protein. nih.gov This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding. Furthermore, molecular dynamics simulations can provide a dynamic picture of the ligand-protein complex, offering insights into the stability of the interaction and the role of solvent molecules.

The de novo design of novel 5,8-difluoroquinoline-based scaffolds is another exciting prospect. By leveraging computational algorithms, it is possible to design molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. The integration of artificial intelligence and machine learning algorithms into these design processes is expected to further enhance their predictive power. simulations-plus.commdpi.com

Finally, the in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is becoming an indispensable tool in modern drug discovery. nih.govresearchgate.net By predicting these properties early in the design phase, it is possible to identify and mitigate potential liabilities, thereby increasing the likelihood of success in later stages of drug development.

| Computational Method | Application in this compound Research | Expected Outcome |

| QSAR | Correlate structural features with biological activity. | Predictive models to guide the synthesis of more potent compounds. |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Understanding of key interactions and rational design of improved binders. |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes. | Insights into binding stability and the role of conformational changes. |

| De Novo Design | Generate novel molecular structures with desired properties. | Discovery of novel 5,8-difluoroquinoline-based scaffolds with unique activities. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. | Early identification and mitigation of potential drug development liabilities. |

Implementation of Sustainable and Green Chemistry Approaches in the Synthesis of this compound Derivatives

The pharmaceutical industry is increasingly embracing the principles of green and sustainable chemistry to minimize its environmental impact. primescholars.comsruc.ac.ukfao.orgresearchgate.net The synthesis of this compound and its derivatives presents an opportunity to implement these principles, leading to more efficient, safer, and environmentally benign manufacturing processes.

Traditional methods for quinoline synthesis often involve harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant amounts of waste. mdpi.com Future research should focus on the development of greener synthetic routes that address these limitations. This includes the use of catalytic methods, which can significantly reduce waste by enabling the use of small amounts of a catalyst that can be recycled and reused. rsc.orgrsc.orgacs.orgnih.gov

The use of alternative and safer solvents is another key aspect of green chemistry. The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly improve the environmental profile of a synthetic process. nih.gov Furthermore, the development of solvent-free reaction conditions is an attractive goal.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach to chemical synthesis. nih.govacs.org Enzymes operate under mild conditions, are highly selective, and are biodegradable. The exploration of enzymatic methods for the synthesis of this compound and its derivatives is a promising area for future research.

Finally, the principles of atom economy and process mass intensity should be considered when designing new synthetic routes. rsc.org Atom economy is a measure of how efficiently the atoms in the starting materials are incorporated into the final product, while process mass intensity is a measure of the total mass of materials used to produce a given mass of product. By optimizing these metrics, it is possible to develop more sustainable and cost-effective manufacturing processes.

| Green Chemistry Principle | Application in Synthesis of this compound Derivatives |

| Use of Catalysis | Development of recyclable and highly efficient catalysts for key synthetic steps. |

| Alternative Solvents | Exploration of water, ionic liquids, or solvent-free conditions to replace hazardous organic solvents. |

| Biocatalysis | Utilization of enzymes for selective and environmentally friendly transformations. |

| Atom Economy | Design of synthetic routes that maximize the incorporation of starting material atoms into the final product. |

| Process Mass Intensity | Optimization of processes to minimize the overall mass of materials used. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.